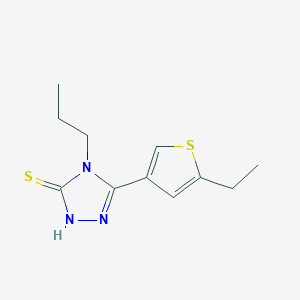
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-ethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (ETPT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the triazole family, which is a class of compounds that are known for their ability to form strong bonds with a variety of organic molecules. ETPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Additionally, ETPT has been studied for its ability to act as a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Activities : A study focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, highlighting their evaluation for antimicrobial activities. The compounds synthesized showed moderate to good antimicrobial activity, demonstrating the potential of 1,2,4-triazole derivatives in developing new antimicrobials (Bayrak et al., 2009).
Pharmacological Potential
- Cancer Cell Inhibition : Research on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety revealed their cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines in vitro. Some derivatives inhibited cancer cell migration and spheroid growth, suggesting a role in antimetastatic therapies (Šermukšnytė et al., 2022).
Material Science Applications
- Synthesis of Perfluoroalkylated Compounds : The synthesis of new perfluoroalkylated 1,3,4-oxadiazoles and 1,2,4-triazoles from 2-(perfluoroalkyl)ethane thiols was reported. These compounds could have applications in material science due to their unique structural properties and potential chemical stability (Akremi et al., 2011).
Anti-Inflammatory Properties
- Anti-inflammatory Activity : Compounds synthesized from 1,2,4-triazole derivatives were evaluated for their anti-inflammatory properties. This research demonstrates the potential of these compounds in the development of new anti-inflammatory drugs (Arustamyan et al., 2021).
Propriétés
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-3-5-14-10(12-13-11(14)15)8-6-9(4-2)16-7-8/h6-7H,3-5H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENQKNVVSREXLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

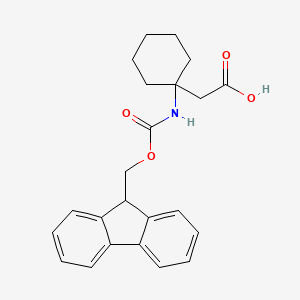
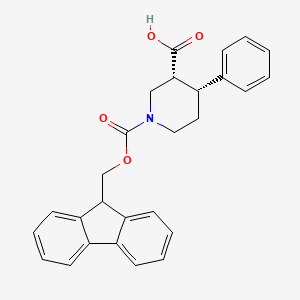
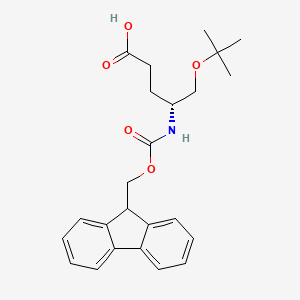
![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)
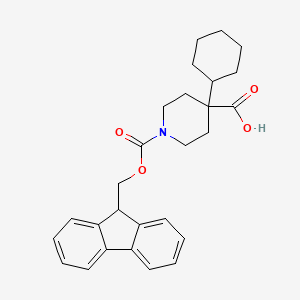
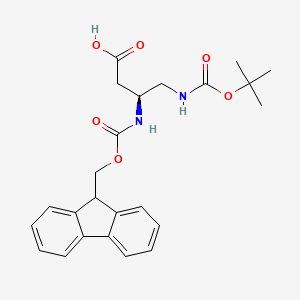
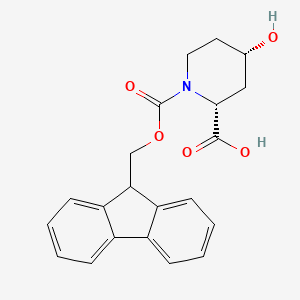
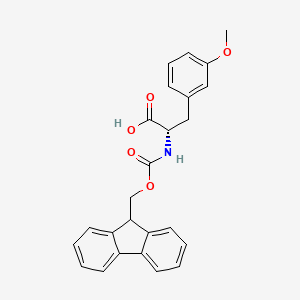
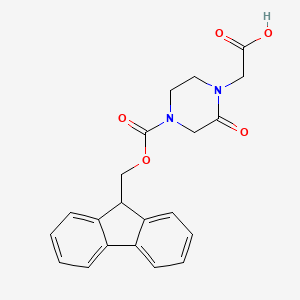
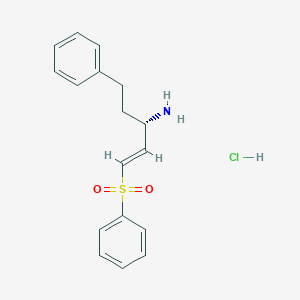
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B1341380.png)
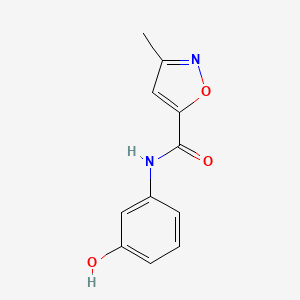
![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)
![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)